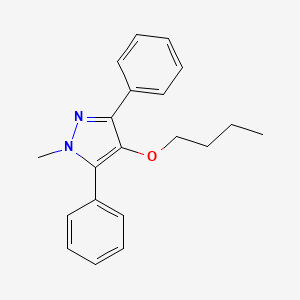
Pyridinium, 1-methyl-2-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-methyl-2-(1-methylethyl)- is a quaternary ammonium compound derived from pyridine. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry. These compounds are characterized by the presence of a positively charged nitrogen atom within the pyridine ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-methyl-2-(1-methylethyl)- typically involves the alkylation of pyridine with an appropriate alkylating agent. One common method is the reaction of pyridine with an alkyl halide or alkyl sulfate at elevated temperatures (around 150°C) in the absence of a solvent . This reaction follows an SN2 mechanism, resulting in the formation of the quaternary pyridinium salt.
Industrial Production Methods
Industrial production of quaternary pyridinium salts often involves similar alkylation reactions but on a larger scale. The process may include additional purification steps to ensure the desired product’s quality and yield. The choice of alkylating agents and reaction conditions can vary depending on the specific requirements of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 1-methyl-2-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridinium salts back to their corresponding pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different substituted pyridinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides or alkyl sulfates are typical reagents for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridinium salts typically yields N-oxides, while reduction can regenerate the original pyridine compound.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-methyl-2-(1-methylethyl)- has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a model compound for biological redox reactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Pyridinium, 1-methyl-2-(1-methylethyl)- involves its interaction with various molecular targets. The positively charged nitrogen atom allows it to interact with negatively charged biological molecules, such as nucleic acids and proteins. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylpyridinium: Another quaternary pyridinium salt with similar chemical properties.
N-ethylpyridinium: Similar structure but with an ethyl group instead of a methyl group.
N-propylpyridinium: Contains a propyl group, leading to different reactivity and applications.
Uniqueness
Pyridinium, 1-methyl-2-(1-methylethyl)- is unique due to its specific alkyl substitution pattern, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
59655-68-4 |
|---|---|
Molekularformel |
C9H14N+ |
Molekulargewicht |
136.21 g/mol |
IUPAC-Name |
1-methyl-2-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C9H14N/c1-8(2)9-6-4-5-7-10(9)3/h4-8H,1-3H3/q+1 |
InChI-Schlüssel |
FYKODJNNWRAIMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=[N+]1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


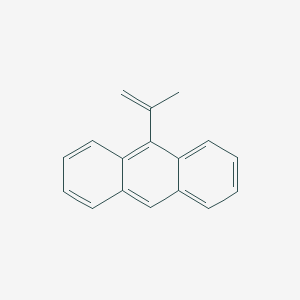
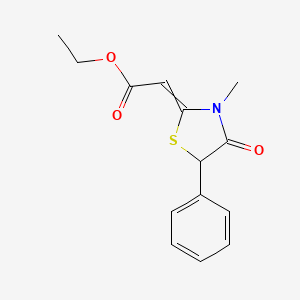

![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
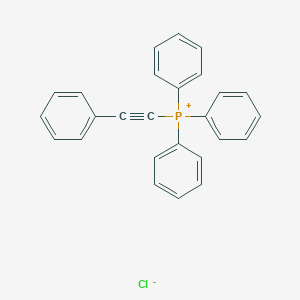
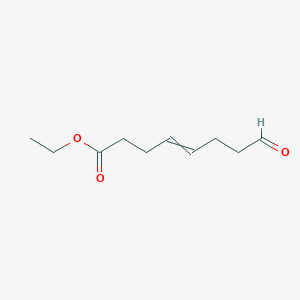
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
methanone](/img/structure/B14613998.png)

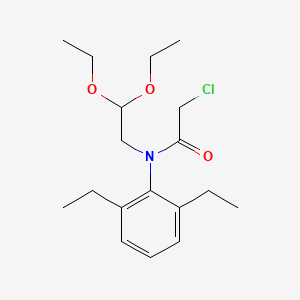
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
